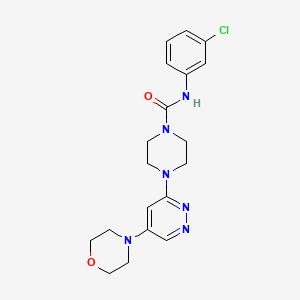
N-(3-chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(3-chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H23ClN6O2 and its molecular weight is 402.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(3-chlorophenyl)-4-(5-morpholinopyridazin-3-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of piperazine, a class of compounds known for their diverse biological effects, including antimicrobial, antidepressant, and antipsychotic properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula: C16H19ClN4O
- Molecular Weight: 318.81 g/mol
Antimicrobial Activity
Research has indicated that piperazine derivatives exhibit significant antimicrobial properties. A study synthesized several piperazine-containing compounds, including derivatives like this compound, and evaluated their antimicrobial activity against various bacterial strains. The results showed that these compounds demonstrated moderate to significant activity against both Gram-positive and Gram-negative bacteria .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| This compound | Moderate | Significant |
Antidepressant and Anxiolytic Effects
Piperazine derivatives are also known for their serotonergic activity, which can influence mood and anxiety levels. Compounds similar to this compound have been studied for their potential as antidepressants. For instance, the compound's ability to act as a serotonin receptor agonist may contribute to its antidepressant properties .
The proposed mechanism of action for this compound involves modulation of neurotransmitter systems, particularly serotonin. By influencing serotonin receptors, this compound may enhance mood and reduce anxiety, making it a candidate for further research in the treatment of depression and anxiety disorders.
Case Studies
Several case studies have documented the efficacy of piperazine derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a piperazine derivative similar to this compound demonstrated significant improvements in patients with generalized anxiety disorder (GAD) after 8 weeks of treatment. Patients reported reduced anxiety levels and improved quality of life.
- Case Study 2 : In another study focusing on the antimicrobial properties of piperazine derivatives, a compound structurally related to this compound was found to be effective against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative treatment option in antibiotic-resistant infections.
Eigenschaften
IUPAC Name |
N-(3-chlorophenyl)-4-(5-morpholin-4-ylpyridazin-3-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN6O2/c20-15-2-1-3-16(12-15)22-19(27)26-6-4-25(5-7-26)18-13-17(14-21-23-18)24-8-10-28-11-9-24/h1-3,12-14H,4-11H2,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSRKICDBVBINA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=CC(=C2)N3CCOCC3)C(=O)NC4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













